Aloeresin J

Description

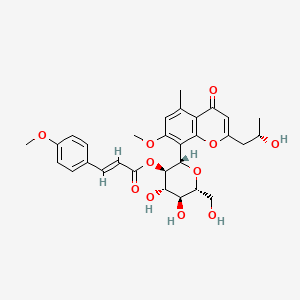

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H34O11 |

|---|---|

Molecular Weight |

570.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H34O11/c1-15-11-21(38-4)25(28-24(15)20(33)13-19(39-28)12-16(2)32)29-30(27(36)26(35)22(14-31)40-29)41-23(34)10-7-17-5-8-18(37-3)9-6-17/h5-11,13,16,22,26-27,29-32,35-36H,12,14H2,1-4H3/b10-7+/t16-,22+,26+,27-,29-,30+/m0/s1 |

InChI Key |

FNUOBRXWAGWDBY-KZCYWRJKSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)OC |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Aloeresins: Chemical Structures, Data, and Experimental Protocols

Disclaimer: As of late 2025, the compound "Aloeresin J" is not described in widely accessible scientific literature or chemical databases. This guide therefore provides a comprehensive overview of the known and characterized members of the aloeresin family of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to Aloeresins

Aloeresins are a class of C-glycosylated chromones found predominantly in the leaf exudates of various Aloe species. These compounds are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and tyrosinase inhibitory effects. Structurally, they share a common 5-methylchromone core C-glycosylated at the 8-position, with variations arising from substitutions on the chromone ring and acylation of the glucose moiety. This guide details the chemical structures, physicochemical and biological data, and relevant experimental methodologies for the isolation and characterization of prominent aloeresins.

Chemical Structures and Physicochemical Properties

The fundamental structure of the aloeresin class is based on a chromone backbone linked to a glucose molecule. The diversity within this family of compounds stems from different substituents on the chromone ring and various ester-linked groups on the sugar. The key structures are detailed below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| Aloesin (Aloeresin B) | C₁₉H₂₂O₉ | 394.37 | 8-β-D-glucopyranosyl-7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-1-benzopyran-4-one[1][2] |

| Aloeresin A | C₂₈H₂₈O₁₁ | 540.52 | 2''-O-p-coumaroylaloesin[3] |

| Aloeresin C | C₃₄H₃₈O₁₆ | 702.7 | Not available in provided search results.[4] |

| Aloeresin D | C₂₉H₃₂O₁₁ | 556.56 | 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(R)-2-hydroxy]propyl-7-methoxy-5-methyl-chromone[5][6] |

| Aloeresin E | C₃₄H₃₈O₁₅ | 686.7 | Not available in provided search results.[7] |

| Aloeresin F | C₂₈H₂₈O₁₀ | 524.5 | Not available in provided search results.[4] |

| Aloeresin G | C₂₉H₃₀O₁₀ | 538.5 | Not available in provided search results.[8][9] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products like aloeresins. Below is a summary of available ¹H and ¹³C NMR data for select aloeresins.

| Compound | Spectroscopic Data |

| Aloesin | ¹³C NMR (DMSO-d₆): Data available in spectral databases.[5][10] ¹H NMR: Data available in spectral databases.[11] |

| Aloeresin A | ¹³C NMR: Data has been reported in literature, often in comparison with aloesin to show acylation shifts.[12] ¹H NMR: Detailed spectra with HMBC excerpts are available in the literature.[13] |

| Aloeresin D | ¹³C NMR: Detailed spectral data has been used for its structure assignment. ¹H NMR: Spectral data available and crucial for its structural determination. |

| Aloeresin H | ¹³C and ¹H NMR: Detailed mono- and bidimensional NMR spectra have been published.[12] |

| Aloeresin I | ¹³C and ¹H NMR: Detailed mono- and bidimensional NMR spectra have been published.[12] |

Biological Activity

Aloeresins have been investigated for a range of biological activities. The table below summarizes some of the key quantitative findings.

| Compound | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

| Aloesin | Tyrosinase Inhibition | 0.9 mM | [14][15] |

| Ovarian Cancer Cell Viability (SKOV3) | ~5 µM | [1] | |

| Aloeresin G | TNFα-induced NF-κB transcriptional activity | 40.02 µM | [8] |

Experimental Protocols

Isolation and Purification of Aloeresins

A general workflow for the isolation of aloeresins from Aloe species is presented below. This typically involves extraction followed by a series of chromatographic separations.

Figure 1. General workflow for the isolation of aloeresins.

Detailed Protocol for Aloeresin A and Aloesin Isolation from Aloe ferox

This protocol is adapted from a method described for the quantification of aloesin and aloeresin A.

-

Extraction: 2.5 g of Aloe ferox juice is the starting material.

-

Initial Fractionation (Aloeresin A): The crude juice is subjected to column chromatography on Sephadex LH-20, followed by silica gel column chromatography.

-

Purification of Aloeresin A: Further purification is achieved using Discovery DSC-18 solid-phase extraction tubes to yield aloeresin A with >98% purity.[16]

-

Initial Fractionation (Aloesin): For aloesin, the crude juice is fractionated using Sephadex LH-20 and ion-exchange resin AG1X2 column chromatography to yield aloesin with >99% purity.[16]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reversed-phase HPLC method for the quantification of aloesin and aloeresin A utilizes a C18 column with a water-methanol gradient and UV detection at 297 nm. This method demonstrates good linearity and recovery for both compounds.

Signaling Pathway Involvement

Recent research has implicated aloesin in the modulation of key cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Signaling Pathway Inhibition by Aloesin

Studies have shown that aloesin can suppress cell growth and metastasis in ovarian cancer cells by inhibiting the phosphorylation of key proteins in the MAPK signaling cascade, including MEK, ERK, JNK, and p38 MAPK.[17][18] This inhibition leads to cell cycle arrest at the S-phase and induces apoptosis.[17][18][19]

Figure 2. Inhibition of the MAPK pathway by Aloesin.

Furthermore, in the context of wound healing, aloesin has been shown to activate Smad and MAPK signaling proteins, which are crucial for cell migration, angiogenesis, and tissue development.[20][21]

Conclusion

The aloeresins represent a promising class of natural products with a range of biological activities relevant to drug discovery and development. While the specific compound "this compound" remains uncharacterized, the existing body of research on other aloeresins provides a solid foundation for further investigation into the therapeutic potential of this chemical family. The methodologies and data presented in this guide are intended to support researchers in the isolation, identification, and biological evaluation of these valuable compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Aloe resin A | C28H28O11 | CID 5317657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aloeresin C [sancdb.rubi.ru.ac.za]

- 5. spectrabase.com [spectrabase.com]

- 6. Aloeresin D | C29H32O11 | CID 14211225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aloeresin E [sancdb.rubi.ru.ac.za]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Aloeresin G | C29H30O10 | CID 5317680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aloesin | C19H22O9 | CID 160190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Aloesin | Tyrosinase | TargetMol [targetmol.com]

- 15. Aloesin | CAS 30861-27-9 | Cayman Chemical | Biomol.com [biomol.com]

- 16. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Aloeresin J

An In-depth Technical Guide to the Physical and Chemical Properties of Aloeresins

A Note on Nomenclature: The term "aloeresin" refers to a family of chromone compounds found in Aloe species. This guide primarily focuses on two of the most studied members: Aloesin (also known as Aloeresin B) and Aloeresin A . While the user requested information on "Aloeresin J," extensive searches of scientific literature did not yield specific data for a compound with this designation. It is possible that "this compound" is a very rare or newly identified compound, or that the name is a typographical error. This guide, therefore, provides a comprehensive overview of the well-documented aloeresins to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of Aloesin (Aloeresin B) and Aloeresin A are summarized below. These properties are crucial for their isolation, characterization, and application in research and development.

Table 1: Physical and Chemical Properties of Aloesin (Aloeresin B)

| Property | Value | Source |

| CAS Number | 30861-27-9 | [1] |

| Molecular Formula | C₁₉H₂₂O₉ | [1] |

| Molecular Weight | 394.37 g/mol | [1] |

| Appearance | White to off-white, needle-shaped crystals or pale yellow to brown powder | [2][3] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol, and PBS (pH 7.2) | [2] |

| Predicted Density | 1.500 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 628.0 ± 55.0 °C | [2] |

| Predicted pKa | 6.58 ± 0.40 | [2] |

| Storage | Store at 2-8°C under an inert gas (e.g., nitrogen or argon) | [2] |

Table 2: Physical and Chemical Properties of Aloeresin A

| Property | Value | Source |

| CAS Number | 74545-79-2 | [4] |

| Molecular Formula | C₂₈H₂₈O₁₁ | [4] |

| Molecular Weight | 540.5 g/mol | [4] |

| Appearance | Brown solid | [4] |

| Solubility | Soluble in DMSO or ethanol | [4] |

| Storage | Store at -20°C, protected from light | [4] |

Experimental Protocols

Isolation and Purification of Aloesin and Aloeresin A from Aloe ferox

The following protocol is a composite methodology based on published literature for the isolation of Aloesin and Aloeresin A.[5][6]

Materials:

-

Dried Aloe ferox juice

-

Sephadex LH-20 resin

-

Silica gel for column chromatography

-

Ion-exchange resin (e.g., AG1X2)

-

Discovery DSC-18 solid-phase extraction tubes

-

Solvents: Methanol, water, and other organic solvents for chromatography

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Methodology:

-

Extraction:

-

Chromatographic Separation of Aloesin:

-

Subject the crude extract to column chromatography using Sephadex LH-20.

-

Further purify the aloesin-containing fractions using ion-exchange resin AG1X2 column chromatography.

-

-

Chromatographic Separation of Aloeresin A:

-

Subject the crude extract to column chromatography using Sephadex LH-20.

-

Follow with silica gel column chromatography for the fractions containing Aloeresin A.

-

Perform a final purification step using Discovery DSC-18 solid-phase extraction tubes.

-

-

Purity Assessment:

Experimental Workflow for Isolation

Caption: Figure 1. Experimental Workflow for the Isolation of Aloesin and Aloeresin A.

Biological Activity and Signaling Pathways

Aloesin has been shown to possess a range of biological activities, including anticancer and wound-healing properties. These effects are mediated through the modulation of specific signaling pathways.

Anticancer Activity of Aloesin and the MAPK Signaling Pathway

Aloesin has been demonstrated to suppress cell growth and metastasis in ovarian cancer cells by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][7] The MAPK pathway is a crucial cascade of proteins that relays signals from the cell surface to the DNA in the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[8]

MAPK Signaling Pathway Inhibition by Aloesin

Caption: Figure 2. Inhibition of the MAPK Signaling Pathway by Aloesin.

Wound Healing Properties of Aloesin and Associated Signaling Pathways

Aloesin has been found to accelerate skin wound healing by modulating the MAPK/Rho and Smad signaling pathways.[9][10][11] These pathways are critical in regulating cell migration, inflammation, angiogenesis, and collagen deposition, all of which are essential phases of the wound healing process.

Modulation of Wound Healing Pathways by Aloesin

Caption: Figure 3. Modulation of Wound Healing Pathways by Aloesin.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2002067686A1 - Method for purification of aloesin - Google Patents [patents.google.com]

- 3. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. glpbio.com [glpbio.com]

- 10. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide to Aloeresins: Properties, Protocols, and Biological Activities

A Note on Aloeresin J: Extensive searches of chemical databases and the scientific literature did not yield specific information for a compound designated as "this compound." It is possible that this is a rare or novel compound not yet widely documented, or potentially a misnomer. This guide will therefore focus on the well-characterized members of the aloeresin family, providing in-depth technical information relevant to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, experimental methodologies, and biological activities of prominent aloeresins isolated from Aloe species.

Physicochemical Properties of Key Aloeresins

The following table summarizes the key chemical identifiers for well-documented aloeresins.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Aloesin | Aloeresin B | 30861-27-9 | C₁₉H₂₂O₉ | 394.37 |

| Aloeresin A | - | 74545-79-2 | C₂₈H₂₈O₁₁ | 540.5 |

| Aloeresin D | - | 105317-67-7 | C₂₉H₃₂O₁₁ | 556.6 |

| Aloeresin G | - | 287486-23-1 | C₂₉H₃₀O₁₀ | 538.5 |

Experimental Protocols

Extraction and Isolation of Aloeresins

A common method for the isolation and purification of aloesin and aloeresin A from Aloe ferox juice involves chromatographic techniques.[1][2][3]

Protocol:

-

Initial Fractionation: The crude Aloe ferox juice is subjected to column chromatography using Sephadex LH-20.

-

Purification of Aloesin: Further purification of the aloesin-containing fractions is achieved using ion-exchange resin AG1X2 column chromatography.

-

Purification of Aloeresin A: The fractions containing aloeresin A are further purified using silica gel column chromatography.

-

Final Polishing: A final purification step for aloeresin A can be performed using Discovery DSC-18 solid-phase extraction tubes.

Using this method, researchers have reported recovering approximately 98 mg of aloesin (>99% purity) and 34 mg of aloeresin A (>98% purity) from 2.5 g of aloe juice.[1][2][3]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is used for the simultaneous quantification of aloesin and aloeresin A.[1][2][3][4]

-

Column: C18

-

Mobile Phase: Water-methanol gradient

-

Detection: UV at 297 nm

This method has demonstrated good linearity (r > 0.99) and recovery (>85%) for these compounds.[4]

Antioxidant Activity Assessment (DPPH Assay)

The antioxidant potential of aloeresins can be evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol:

-

Prepare a 0.004% methanol solution of DPPH.

-

Mix 50 μL of various concentrations of the test sample (e.g., 6.25 to 100 μg/mL) with 5 mL of the DPPH solution.

-

Incubate the mixture for 30 minutes at 37°C.

-

Measure the absorbance of the mixture at 517 nm using a UV-visible spectrophotometer.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration causing 50% inhibition) is determined.

Biological Activities and Mechanisms of Action

Aloeresins exhibit a range of biological activities with therapeutic potential.

Anti-Cancer Activity of Aloesin

Aloesin has demonstrated anti-cancer effects, particularly in ovarian cancer models.[5]

Experimental Findings:

-

Cell Viability: Aloesin inhibits the viability and clonality of SKOV3 ovarian cancer cells in a dose-dependent manner.[5]

-

Cell Cycle Arrest: It induces cell cycle arrest at the S-phase in SKOV3 cells.[5]

-

Apoptosis: Aloesin promotes apoptosis in ovarian cancer cells.[5]

-

In Vivo Tumor Growth: In xenograft models, aloesin has been shown to inhibit tumor growth.[5]

-

Metastasis: It also inhibits the migration and invasion of SKOV3 cells.[5]

Signaling Pathway:

The anti-cancer effects of aloesin are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] Treatment with aloesin leads to a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including MEK, ERK, JNK, and p38 MAPK.[5]

Wound Healing Properties of Aloesin

Aloesin has been shown to accelerate cutaneous wound healing through the modulation of multiple signaling pathways.[6][7]

Experimental Workflow:

The wound healing effects of aloesin have been studied in both in vitro and in vivo models.

Signaling Pathways:

Aloesin promotes wound healing by activating the MAPK/Rho and Smad signaling pathways.[6] This leads to increased cell migration, angiogenesis, and collagen deposition.

Anti-Inflammatory Activity

Several aloeresins, including aloin and aloesin, exhibit anti-inflammatory properties. In a rat model of colitis induced by dextran sulfate sodium (DSS), dietary supplementation with these compounds showed significant anti-inflammatory effects.[8]

Key Findings:

-

Reduced Inflammatory Mediators: Supplementation with aloeresins led to a significant decrease in plasma levels of leukotriene B₄ (LTB₄) and tumor necrosis factor-α (TNF-α).[8]

-

Decreased Myeloperoxidase (MPO) Activity: Aloesin supplementation (0.1% and 0.5% of the diet) reduced colonic MPO activity, an indicator of neutrophil infiltration, by 32.2% and 40.1%, respectively.[8]

-

Downregulation of Pro-inflammatory Cytokines: The mRNA expression of TNF-α and interleukin-1β (IL-1β) in the colonic mucosa was significantly reduced in animals fed with aloeresins.[8]

Tyrosinase Inhibition

Aloesin is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis, making it a compound of interest for cosmetic applications aimed at skin lightening.[9][10]

Mechanism of Inhibition:

-

Aloesin: Acts as a non-competitive inhibitor of tyrosinase.[9]

-

Arbutin (for comparison): Acts as a competitive inhibitor.

Interestingly, when used in combination, aloesin and arbutin exhibit a synergistic inhibitory effect on tyrosinase activity.[9] For instance, 0.01 mM aloesin in the presence of 0.03 mM arbutin inhibited mushroom tyrosinase activity by 80%.[9]

Conclusion

The aloeresin family of compounds, particularly aloesin and aloeresin A, possesses a diverse range of biological activities that are of significant interest to the pharmaceutical and cosmetic industries. Their roles in anti-cancer therapy, wound healing, anti-inflammatory processes, and skin pigmentation modulation are supported by scientific evidence. The experimental protocols outlined in this guide provide a foundation for further research and development of these promising natural products. While "this compound" remains uncharacterized, the study of its known congeners continues to reveal valuable therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A reversed-phase high-performance liquid chromatographic method for the determination of aloesin, aloeresin A and anthraquinone in Aloe ferox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of Melanogenesis by Aloesin: A Competitive Inhibitor of Tyrosinase | Scilit [scilit.com]

Aloeresins: A Technical Guide to Natural Sources and Biosynthesis

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Aloeresins are a class of chromone derivatives found in the exudates of various Aloe species. These compounds, along with the structurally related C-glycosyl chromone, aloesin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides an in-depth exploration of the natural sources and the proposed biosynthetic pathways of aloeresins. While the specific compound "Aloeresin J" is not well-documented in the current scientific literature, this guide will focus on the well-characterized aloeresins and aloesin, offering a robust framework for understanding this important class of natural products.

Natural Sources of Aloeresins

Aloeresins are predominantly isolated from the bitter leaf exudate of various Aloe species. Aloe ferox, commonly known as Cape Aloe, is a particularly rich source of these compounds. Other Aloe species have also been reported to contain aloeresins and related chromones.

| Compound | Plant Source(s) | Typical Yield/Concentration | Reference(s) |

| Aloeresin A | Aloe ferox | Major constituent of Cape aloe exudate | [1] |

| Aloeresin I | Aloe ferox (Cape Aloe) | Approximately 0.15% yield from commercial Cape aloe | [2] |

| Aloesin | Aloe ferox, Aloe arborescens, Aloe vera | Higher percentage in Aloe ferox compared to Aloe vera | [3][4] |

| Furoaloesone | Aloe ferox (Cape Aloe) | 0.04% yield from an acetone extract of Cape aloe | [1] |

Biosynthesis of Aloeresins

The complete biosynthetic pathway of aloeresins has not been fully elucidated. However, based on the biosynthesis of other plant-derived chromones and C-glycosides, a putative pathway can be proposed. The core 5-methylchromone structure is likely synthesized via the polyketide pathway, followed by glycosylation and potential acylation to yield the various aloeresin derivatives.

Proposed Biosynthetic Pathway of Aloesin and Aloeresins

The biosynthesis is thought to begin with the formation of the aloesone aglycone through the acetate-malonate pathway, a common route for polyketide synthesis. This is followed by a crucial C-glycosylation step to form aloesin. Further modifications, such as acylation, lead to the formation of various aloeresin derivatives.

References

Aloeresin J: A Comprehensive Technical Review for Scientific Researchers

Abstract

Aloeresin J, a C-glycosylated chromone predominantly found in Aloe species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the existing scientific literature on this compound, with a focus on its core biological effects, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a consolidated overview of the current state of knowledge and highlighting areas for future investigation. Key areas covered include its potent tyrosinase inhibitory, anti-inflammatory, anticancer, and wound-healing properties. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, the modulation of critical signaling pathways, including MAPK/Rho, Smad, and NF-κB, is visually represented through detailed diagrams to facilitate a deeper understanding of its molecular interactions.

Chemical Properties

This compound, also known as Aloesin or Aloeresin B, is a key bioactive constituent of Aloe vera. It is a C-glycosylated chromone with the molecular formula C₁₉H₂₂O₉ and a molecular weight of 394.37 g/mol . Its chemical structure features a chromone backbone with a glucose moiety attached via a C-C bond, contributing to its stability and biological activity.

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, which have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings from the literature.

Table 1: Tyrosinase Inhibitory Activity of this compound

| Enzyme Source | IC₅₀ Value (mM) | Inhibition Type | Reference |

| Mushroom Tyrosinase | 0.9 | Competitive | [1] |

| Human Tyrosinase | 0.1 | Competitive | |

| Murine Tyrosinase | Not specified | Competitive | [1] |

Table 2: Anticancer Activity of this compound against Ovarian Cancer Cells (SKOV3)

| Concentration (µM) | Cell Viability Inhibition (%) | Time (hours) | Reference |

| 2.5 | Dose-dependent | 48 | |

| 5 | Dose-dependent | 48 | |

| 10 | Dose-dependent | 48 | |

| 20 | Dose-dependent | 48 | |

| 40 | Dose-dependent | 48 | |

| 5 | Time-dependent | 24, 48, 72 |

Table 3: Anti-inflammatory Activity of this compound

| Model System | Concentration | Effect | Reference |

| Dextran Sulfate Sodium (DSS)-induced colitis in rats | 0.1% and 0.5% in diet | Decreased colonic myeloperoxidase (MPO) activity by 32.2% and 40.1%, respectively.[2] | [2] |

| Dextran Sulfate Sodium (DSS)-induced colitis in rats | Not specified | Significantly reduced colonic mucosa TNF-α and IL-1β mRNA expression.[2] | [2] |

| Croton oil-induced ear edema in mice | 1 µmol/cm² | 39% reduction in edematous response. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

This compound

-

Phosphate buffer (0.05 M, pH 6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 130 µL of tyrosinase solution (approximately 46 units/mL in phosphate buffer).

-

Add 20 µL of various concentrations of this compound (e.g., ranging from 0.032 mM to 1 mM) to the wells. A control well should contain the solvent alone.

-

Add 50 µL of 1.5 mM L-tyrosine solution to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 475 nm at regular intervals for 20 minutes to monitor the formation of dopachrome.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of this compound on SKOV3 ovarian cancer cells.

Materials:

-

SKOV3 human ovarian cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed SKOV3 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, and 40 µM) for 24, 48, or 72 hours.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).[5]

In Vivo Wound Healing Model

Objective: To evaluate the wound healing efficacy of this compound in an animal model.

Materials:

-

Hairless mice (e.g., SKH-1)

-

This compound topical formulation (e.g., 0.1% and 0.5% in a suitable vehicle)

-

Vehicle control

-

Surgical instruments for creating full-thickness skin wounds

-

Digital camera for wound imaging

-

Histological staining reagents (e.g., Hematoxylin and Eosin, Masson's trichrome)

Procedure:

-

Anesthetize the mice according to approved animal care protocols.

-

Create a full-thickness excisional wound of a specific diameter (e.g., 6 mm) on the dorsal side of each mouse.

-

Divide the animals into three groups: vehicle control, 0.1% this compound, and 0.5% this compound.

-

Apply the respective treatments topically to the wounds daily.

-

Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14) to monitor the rate of wound closure.

-

Calculate the wound area using image analysis software.

-

At the end of the experiment, euthanize the animals and excise the wound tissue.

-

Perform histological analysis of the tissue sections stained with H&E (for re-epithelialization and inflammatory cell infiltration) and Masson's trichrome (for collagen deposition) to assess the quality of wound healing.[6]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the known interactions of this compound with these pathways.

MAPK/Rho and Smad Signaling in Wound Healing

Caption: this compound promotes wound healing by activating MAPK/Rho and Smad signaling pathways.

Inhibition of MAPK Signaling in Ovarian Cancer

Caption: this compound inhibits ovarian cancer cell growth by suppressing the MAPK signaling pathway.

Modulation of NF-κB Signaling in Inflammation

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented activities as a tyrosinase inhibitor, anti-inflammatory agent, anticancer compound, and wound healing promoter are supported by a growing body of scientific evidence. The modulation of key signaling pathways, including MAPK, Smad, and NF-κB, provides a molecular basis for its diverse pharmacological effects. This technical guide consolidates the current understanding of this compound, offering a valuable resource for researchers. Further investigation, particularly well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate and inspire future research in this promising area of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Dietary aloin, aloesin, or aloe-gel exerts anti-inflammatory activity in a rat colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment [mdpi.com]

- 6. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Bioactivity of Aloeresin J and Related Chromones from Aloe spp.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific bioactivity data for a compound designated "Aloeresin J" is not available. This document provides a comprehensive overview of the known bioactivities of structurally related aloeresin compounds, such as Aloeresin A, Aloeresin I, and Aloesin (also known as Aloeresin B), to serve as a foundational guide for research in this area.

Introduction

Aloeresins are a class of C-glycosylated 5-methylchromones found in various Aloe species, most notably Aloe ferox and Aloe vera. These compounds are significant contributors to the therapeutic properties of aloe extracts. While a diverse range of aloeresin derivatives have been isolated and characterized, this guide focuses on the scientifically substantiated bioactive properties of the most studied aloeresins, providing a basis for the potential investigation of novel derivatives like this compound. The primary bioactivities discussed herein include anti-inflammatory, antioxidant, tyrosinase inhibitory, and anti-cancer effects.

Bioactivity of Aloeresin Compounds

The following sections summarize the key bioactive properties of aloeresin compounds, with quantitative data presented for comparative analysis.

Anti-inflammatory Activity

Aloeresin compounds have demonstrated notable anti-inflammatory effects in preclinical models. In vivo studies often utilize models of induced edema to quantify the reduction in inflammatory response.

Table 1: Anti-inflammatory Activity of Aloeresin Compounds

| Compound | Model | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |

| Aloeresin I | Croton oil-induced mouse ear edema | 1 µmol/cm² | 39% | Indomethacin | 61% (at 0.3 µmol/cm²) |

| Aloesin | Croton oil-induced mouse ear edema | 1 µmol/cm² | 39% | Indomethacin | 61% (at 0.3 µmol/cm²) |

| Aloeresin H | Croton oil-induced mouse ear edema | 1 µmol/cm² | <39% | Indomethacin | 61% (at 0.3 µmol/cm²) |

| Aloin, Aloesin, Aloe-gel | DSS-induced rat colitis | Dietary Supplement | Significant reduction in plasma LTB₄ and TNF-α | - | - |

Data sourced from references[1][2][3].

Antioxidant Activity

The antioxidant capacity of aloeresins and related aloe extracts has been evaluated using various assays that measure free radical scavenging and the inhibition of lipid peroxidation.

Table 2: Antioxidant Activity of Aloe Extracts Containing Aloeresins

| Assay | Extract/Compound | IC₅₀ / EC₅₀ Value | Notes |

| DPPH Radical Scavenging | Aloe barbadensis leaf extracts (ethanolic) | Not specified, but showed good scavenging properties | Reflux extraction was more effective than shaking.[4] |

| DPPH Radical Scavenging | Aloe gel | IC₅₀ = 572.14 µg/mL | A lower IC₅₀ value indicates greater antioxidant activity.[4] |

| ABTS Radical Scavenging | Aloe gel | IC₅₀ = 105.26 µg/mL | - |

| TBARS Formation Inhibition | Aloesin-rich extract (Ethanol-Water) | Lowest EC₅₀ among tested solvents | Indicates the greatest capacity to inhibit lipid peroxidation.[5] |

IC₅₀/EC₅₀: The concentration of the extract required to cause 50% inhibition/effect.

Tyrosinase Inhibitory Activity

Aloesin, in particular, is a well-documented inhibitor of tyrosinase, the key enzyme in melanin synthesis. This property makes it a compound of interest for dermatological and cosmetic applications.

Table 3: Tyrosinase Inhibitory Activity of Aloesin

| Compound | Source | IC₅₀ Value | Inhibition Type | Notes |

| Aloesin | Aloe vera | 9.8 ± 0.9 µM | Reversible-competitive | More potent than the positive control, kojic acid (IC₅₀ = 19.5 ± 1.5 µM).[6] |

| Aloesin | - | 31.5 µM | - | Moderate to weak activity observed in a screening of South African Aloe species. |

IC₅₀: The concentration of the inhibitor required to reduce enzyme activity by 50%.

Anti-Cancer Activity

Recent studies have highlighted the potential of aloesin to inhibit the growth and metastasis of cancer cells, particularly in ovarian cancer models.

Table 4: Anti-Cancer Activity of Aloesin

| Cell Line | Activity | Concentration | Effect |

| SKOV3 (Ovarian Cancer) | Inhibition of cell growth | 0-40 µM | Dose- and time-dependent |

| SKOV3 (Ovarian Cancer) | Cell cycle arrest | 0-10 µM | Arrest at S-phase |

| SKOV3 (Ovarian Cancer) | Induction of apoptosis | 0-10 µM | Promotes cell apoptosis |

| SKOV3 (Ovarian Cancer) | Inhibition of metastasis | Not specified | Inhibited migration and invasion |

Data sourced from reference.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity studies. The following are protocols for key experiments cited in the investigation of aloeresin bioactivity.

Anti-inflammatory Assay: Croton Oil-Induced Mouse Ear Edema

This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Inflammation: A solution of Croton oil (a phlogistic agent) in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of each mouse.

-

Test Compound Application: The test compound (e.g., Aloeresin I) and a reference drug (e.g., Indomethacin) are dissolved in the Croton oil solution and applied to the ears of the treatment groups. A control group receives only the Croton oil solution.

-

Evaluation: After a specified period (e.g., 6 hours), the mice are sacrificed, and circular sections are punched out from both the treated and untreated ears.

-

Quantification: The edematous response is quantified by the weight difference between the punches from the treated and untreated ears.

-

Calculation: The percentage of edema inhibition is calculated using the formula: [(A-B)/A] x 100, where A is the mean edema of the control group and B is the mean edema of the treated group.[1][2]

Antioxidant Assay: DPPH Radical Scavenging Activity

This in vitro assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol.

-

Sample Preparation: The test compound or extract is prepared in various concentrations.

-

Reaction: The test sample is mixed with the DPPH solution. A control is prepared with the solvent and the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.[4]

Enzyme Inhibition Assay: Mushroom Tyrosinase Inhibition

This in vitro assay is used to screen for compounds that can inhibit the activity of tyrosinase.

-

Enzyme and Substrate: Mushroom tyrosinase is used as the enzyme source, and L-tyrosine or L-DOPA is used as the substrate.

-

Assay Buffer: A phosphate buffer at a specific pH (e.g., 6.8) is used.

-

Reaction Mixture: The reaction mixture contains the buffer, the test compound at various concentrations, and the tyrosinase enzyme. The mixture is pre-incubated.

-

Initiation of Reaction: The reaction is initiated by adding the substrate (L-DOPA).

-

Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (around 475-490 nm) over time using a spectrophotometer.

-

Calculation: The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined. Kojic acid is often used as a positive control.[6]

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language to illustrate experimental and biological processes.

General Experimental Workflow for Bioactivity Screening

Caption: Workflow for natural product bioactivity investigation.

MAPK Signaling Pathway in Aloesin-Mediated Anti-Cancer Activity

References

- 1. Aloeresin | 30861-27-9 | MA146489 | Biosynth [biosynth.com]

- 2. Aloesin | Tyrosinase | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aloesin (Aloeresin) | Tyrosinase Inhibitor | AmBeed.com [ambeed.com]

- 5. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Target Effect of Aloeresin-A against Bacterial and Host Inflammatory Targets Benefits Contact Lens-Related Keratitis: A Multi-Omics and Quantum Chemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Aloeresin Compounds in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresins are a class of chromone derivatives found in Aloe species, which are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities. Understanding the solubility of these compounds in various laboratory solvents is fundamental for experimental design, formulation development, and in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility of aloeresin compounds, with a focus on commonly used laboratory solvents.

While this guide aims to address the solubility of "Aloeresin J," a comprehensive search of the scientific literature did not yield specific solubility data for a compound with this designation. It is possible that "this compound" is a rare derivative with limited published data or a typographical error. Therefore, this document presents available solubility data for well-characterized aloeresins, namely Aloesin (sometimes referred to as Aloeresin), Aloeresin A, and Aloeresin D, as a reference. Furthermore, a detailed experimental protocol for determining the solubility of such compounds is provided to empower researchers to ascertain the solubility of their specific aloeresin of interest.

Quantitative Solubility Data of Aloeresin Compounds

The solubility of aloeresin compounds can vary significantly depending on the specific derivative and the solvent used. The following table summarizes the available quantitative and qualitative solubility data for Aloesin, Aloeresin A, and Aloeresin D in common laboratory solvents.

| Compound | Solvent | Solubility | Molar Concentration (mM) | Method |

| Aloesin | Dimethyl Sulfoxide (DMSO) | 78 mg/mL[1] | 197.78[1] | Sonication Recommended[1] |

| Dimethyl Sulfoxide (DMSO) | 122.67 mg/mL (Max Conc.)[2] | 311.05 (Max Conc.)[2] | Not Specified | |

| Dimethylformamide (DMF) | 20.0 mg/mL (Max Conc.)[2] | 50.71 (Max Conc.)[2] | Not Specified | |

| Ethanol | 10.0 mg/mL (Max Conc.)[2] | 25.36 (Max Conc.)[2] | Not Specified | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 5.0 mg/mL (Max Conc.)[2] | 12.68 (Max Conc.)[2] | Not Specified | |

| Methanol | Soluble[2] | Not Specified | Not Specified | |

| Aloeresin A | Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified | Not Specified |

| Ethanol | Soluble[3] | Not Specified | Not Specified | |

| Aloeresin D | Dimethyl Sulfoxide (DMSO) | Soluble[4] | Not Specified | Not Specified |

Experimental Protocol for Determining Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.[5][6]

Objective: To determine the equilibrium solubility of an aloeresin compound in a specific solvent at a controlled temperature.

Materials:

-

Aloeresin compound (solid)

-

Selected laboratory solvent (e.g., DMSO, ethanol, water)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Place the container in a temperature-controlled shaker or agitator.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[5]

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.

-

This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not absorb the solute.[5]

-

-

Quantification of Solute:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of the aloeresin compound in the diluted filtrate using a validated analytical method, such as HPLC.[5]

-

A calibration curve generated from standard solutions of the aloeresin compound of known concentrations is required for accurate quantification.[5]

-

-

Data Reporting:

-

Calculate the solubility of the aloeresin compound in the solvent at the specified temperature.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[5]

-

Below is a graphical representation of the experimental workflow for determining solubility using the shake-flask method.

Factors Influencing Aloeresin Solubility

The principle of "like dissolves like" is a key concept in predicting solubility. This means that compounds tend to dissolve in solvents with similar polarity.[5]

-

Polar Solvents (e.g., ethanol, methanol, DMSO): These solvents are generally effective at dissolving polar compounds like aloeresins, which contain multiple hydroxyl groups and other polar functionalities. They can engage in hydrogen bonding and dipole-dipole interactions.[5]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are less likely to be effective for dissolving highly polar aloeresin compounds.

-

Aprotic Polar Solvents (e.g., DMSO, acetone): These solvents have dipoles but do not have acidic protons. DMSO is a particularly good solvent for a wide range of polar and nonpolar compounds.[7]

Signaling Pathways and Logical Relationships

While this document focuses on solubility, it is important to note that aloeresin compounds, such as Aloesin, have been studied for their biological activities, including their role in inhibiting tyrosinase, which is involved in melanin synthesis. The study of these biological effects often involves investigating cellular signaling pathways. Below is a conceptual diagram illustrating a simplified logical flow for investigating the effects of an aloeresin compound on a cellular pathway.

References

- 1. Aloesin | Tyrosinase | TargetMol [targetmol.com]

- 2. ALOESIN CAS#: 30861-27-9 [m.chemicalbook.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Aloeresin D CAS#: 105317-67-7 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Aloeresin J: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for Aloeresin I, a closely related and well-characterized C-glycosidic 5-methylchromone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for Aloeresin I provide detailed information about its molecular structure.

Table 1: ¹H NMR Spectroscopic Data for Aloeresin I (400 MHz, Methanol-d₄)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone | |||

| 2-CH₂ | 3.75 | s | |

| 3 | 6.18 | s | |

| 6 | 6.85 | d | 2.0 |

| 5-CH₃ | 2.78 | s | |

| Glucosyl Moiety (C-8) | |||

| 1' | 4.85 | d | 9.8 |

| 2' | 4.25 | t | 9.0 |

| 3' | 3.55 | m | |

| 4' | 3.45 | m | |

| 5' | 3.40 | m | |

| 6'a | 3.80 | dd | 12.0, 2.0 |

| 6'b | 3.65 | dd | 12.0, 5.5 |

| Glucosyl Moiety (C-1') | |||

| 1'' | 4.95 | d | 7.8 |

| 2'' | 5.10 | t | 9.5 |

| 3'' | 3.60 | m | |

| 4'' | 3.50 | m | |

| 5'' | 3.48 | m | |

| 6''a | 3.85 | dd | 12.0, 2.0 |

| 6''b | 3.70 | dd | 12.0, 5.5 |

| (E)-p-Coumaroyl Moiety | |||

| 2''' | 7.60 | d | 8.5 |

| 3''' | 6.85 | d | 8.5 |

| 5''' | 6.85 | d | 8.5 |

| 6''' | 7.60 | d | 8.5 |

| 7''' (α) | 6.40 | d | 16.0 |

| 8''' (β) | 7.65 | d | 16.0 |

Table 2: ¹³C NMR Spectroscopic Data for Aloeresin I (100 MHz, Methanol-d₄)

| Position | Chemical Shift (δ) ppm |

| Aglycone | |

| 2 | 168.5 |

| 3 | 112.0 |

| 4 | 182.5 |

| 4a | 115.0 |

| 5 | 162.0 |

| 6 | 110.0 |

| 7 | 164.0 |

| 8 | 109.0 |

| 8a | 158.0 |

| 5-CH₃ | 23.0 |

| 2-CH₂ | 48.0 |

| Glucosyl Moiety (C-8) | |

| 1' | 75.0 |

| 2' | 78.0 |

| 3' | 79.0 |

| 4' | 72.0 |

| 5' | 82.0 |

| 6' | 63.0 |

| Glucosyl Moiety (C-1') | |

| 1'' | 104.0 |

| 2'' | 76.0 |

| 3'' | 77.5 |

| 4'' | 71.5 |

| 5'' | 78.5 |

| 6'' | 62.5 |

| (E)-p-Coumaroyl Moiety | |

| 1''' | 127.0 |

| 2''' | 131.0 |

| 3''' | 116.5 |

| 4''' | 161.0 |

| 5''' | 116.5 |

| 6''' | 131.0 |

| 7''' (α) | 115.5 |

| 8''' (β) | 146.0 |

| 9''' (C=O) | 168.0 |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.

Table 3: Mass Spectrometry Data for Aloeresin I

| Parameter | Value |

| Ionization Mode | Positive |

| Mass Analyzer | FT-ICR |

| Observed m/z [M+H]⁺ | 917.2866280 |

| Calculated Formula | C₄₇H₄₉O₁₉ |

| Calculated m/z [M+H]⁺ | 917.2866558 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromone core and other conjugated systems.

Table 4: UV-Vis Spectroscopic Data for Aloeresin I (in Methanol)

| λmax (nm) | log ε |

| 212 | 4.72 |

| 226 | 4.66 |

| 254 | 4.38 |

| 302 | 4.57 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following sections describe the general procedures for the isolation and spectroscopic analysis of aloeresins.

Isolation of Aloeresin Derivatives

The following is a general protocol for the isolation of aloeresins from the bitter sap of Aloe ferox.

-

Extraction: The dried bitter sap (aloe bitters) is dissolved in a suitable solvent, such as a mixture of methanol and water.

-

Initial Fractionation: The extract is subjected to column chromatography on a Sephadex LH-20 column, eluting with methanol. This step separates the compounds based on their size and polarity.

-

Silica Gel Chromatography: Fractions containing the compounds of interest are further purified using silica gel column chromatography with a gradient elution system, typically a mixture of chloroform and methanol with increasing polarity.

-

Preparative HPLC: Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure aloeresin derivative.[1]

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are obtained using a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol, is infused into the ESI source.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental composition.

-

Fragmentation Analysis: For structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion is isolated and fragmented, and the resulting product ions are analyzed. For C-glycosides like aloeresins, characteristic fragmentation involves cleavages within the sugar moiety, such as water loss followed by a retro-Diels-Alder reaction.[2][3][4]

UV-Vis Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectrum.

-

Sample Preparation: A dilute solution of the pure compound is prepared in a UV-transparent solvent, such as methanol.

-

Measurement: The absorbance is measured over a wavelength range of approximately 200 to 600 nm. The absorption maxima (λmax) are characteristic of the chromone structure. The UV spectrum of aloeresin-type compounds typically shows absorption bands related to the π → π* transitions in the chromone ring.[5][6]

Visualizations

Diagrams are provided below to illustrate key workflows and relationships in the analysis of Aloeresin J.

References

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. updatepublishing.com [updatepublishing.com]

Early research on the therapeutic potential of Aloeresin J

An In-depth Technical Guide to the Early Therapeutic Potential of Aloeresin Compounds

Introduction

The genus Aloe is a rich source of bioactive compounds with a long history of use in traditional medicine. Among these are the aloeresins, a class of C-glycosylated 5-methylchromones. While the user specified "Aloeresin J," a comprehensive review of early scientific literature did not yield specific research on a compound with this designation. However, significant preliminary research has been conducted on structurally similar and well-documented aloeresins, primarily Aloesin (also referred to as Aloeresin or Aloeresin B), Aloeresin A, Aloeresin D, and Aloeresin I. This technical guide synthesizes the early research findings on the therapeutic potential of these compounds, focusing on their anti-inflammatory, wound healing, oncological, and antimicrobial properties. The information is presented for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.

Anti-inflammatory and Antioxidant Activity

Early research has consistently highlighted the anti-inflammatory and antioxidant potential of aloeresin compounds, suggesting their utility in conditions driven by oxidative stress and inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo anti-inflammatory and in vitro antioxidant assays.

| Compound/Formulation | Assay | Metric | Result | Reference |

| Aloeresin I | Croton oil-induced mouse ear edema | % Edema Inhibition | 39% (at 1 µmol/cm²) | [1][2] |

| Aloesin | Croton oil-induced mouse ear edema | % Edema Inhibition | 39% (at 1 µmol/cm²) | [1] |

| Indomethacin (Control) | Croton oil-induced mouse ear edema | % Edema Inhibition | 61% (at 0.3 µmol/cm²) | [1] |

| Aloesin | Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 5331 (whole), 419 (95%), 3221 (50%) | [3] |

| Green Tea Extract | Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 2945 (whole), 481 (95%), 1838 (50%) | [3] |

| Grape Seed Extract | Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value | 3213 (whole), 312 (95%), 411 (50%) | [3] |

Mechanism of Action: Signaling Pathways

Aloeresins exert their anti-inflammatory effects by modulating key signaling pathways. Research indicates that Aloesin can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[4] It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] In diabetes, systemic oxidative stress activates pathways like NF-κB, p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinases (JNK), which contribute to insulin resistance.[3] The potent antioxidant activity of Aloesin, demonstrated by its high ORAC value, suggests it can mitigate the activation of these stress-related pathways.[3]

Caption: NF-κB signaling pathway and the inhibitory action of Aloesin.

Experimental Protocols

Croton Oil-Induced Mouse Ear Edema Assay [1][2] This in vivo model is used to assess acute topical anti-inflammatory activity.

-

Subjects : Male mice (e.g., Inbred Strains).

-

Induction : A solution of Croton oil, an irritant, is applied to the surface of one ear to induce inflammation and edema (swelling).

-

Treatment : The test compound (e.g., Aloeresin I at 1 µmol/cm²) or a reference drug (e.g., Indomethacin at 0.3 µmol/cm²) is applied topically to the same ear. The contralateral ear serves as a control.

-

Measurement : After a set period (e.g., 6 hours), the mice are euthanized. A standardized punch is taken from both ears and weighed.

-

Analysis : The difference in weight between the punches from the treated and untreated ears represents the degree of edema. The percentage inhibition is calculated relative to a control group that received only the irritant.

Cutaneous Wound Healing

Aloesin has been identified as a potent facilitator of the complex process of cutaneous wound healing, influencing all major phases including inflammation, proliferation, and remodeling.[5][6]

Mechanism of Action: Modulating MAPK/Rho and Smad Pathways

In vitro and in vivo studies have demonstrated that aloesin accelerates wound healing by activating key signaling pathways.[5] It enhances cell migration by promoting the phosphorylation of migration-related proteins Cdc42 and Rac1.[5][6] Furthermore, it activates the Smad (Smad2 and Smad3) and MAPK (ERK and JNK) signaling pathways, which are critical for angiogenesis, collagen deposition, and granulation tissue formation.[5][6] Aloesin also positively regulates the release of crucial cytokines and growth factors like IL-1β, IL-6, TGF-β1, and TNF-α from macrophages.[5]

Caption: Aloesin's modulation of signaling pathways to promote wound healing.

Experimental Protocols

In Vitro Wound Healing Assays [5][6]

-

Cell Lines : Human umbilical vein endothelial cells (HUVECs) for angiogenesis, skin cell lines (fibroblasts, keratinocytes) for migration, and RAW264.7 macrophages for cytokine release.

-

Treatment : Cells are cultured and treated with varying concentrations of aloesin (e.g., 1, 5, and 10 µM).

-

Assays :

-

Migration : Scratch assays or transwell migration assays are used to quantify cell movement over time.

-

Signaling Protein Activity : Western blotting is performed to measure the phosphorylation levels of key proteins (Smad2/3, ERK, JNK, Cdc42, Rac1).

-

Cytokine Release : Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of cytokines (IL-1β, IL-6, TGF-β1, TNF-α) in the cell culture medium.

-

In Vivo Wound Healing Model [5][6]

-

Subjects : Hairless mice are used to allow for clear visualization and measurement of wounds.

-

Procedure : Full-thickness excisional wounds are created on the dorsum of the mice under anesthesia.

-

Treatment : Wounds are treated topically with a formulation containing aloesin (e.g., 0.1% and 0.5% concentrations) or a placebo.

-

Analysis :

-

Wound Closure Rate : Wounds are digitally photographed at regular intervals, and the wound area is measured to calculate the rate of closure.

-

Histology : At the end of the experiment, tissue samples are collected, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess angiogenesis, collagen deposition, and granulation tissue formation.

-

Anticancer Potential

Preliminary research points to the potential of Aloesin as an anticancer agent, particularly in ovarian cancer.

Quantitative Data Summary

| Compound | Cell Line | Assay | Concentration | Time | Result | Reference |

| Aloesin | SKOV3 (Ovarian Cancer) | Cell Growth Inhibition | 0-40 µM | 24, 48, 72 h | Dose- and time-dependent inhibition | [7] |

| Aloesin | SKOV3 (Ovarian Cancer) | Cell Cycle Arrest | 0-10 µM | 48 h | S-phase arrest in a dose-dependent manner | [7] |

| Aloesin | SKOV3 (Ovarian Cancer) | Apoptosis Induction | 0-10 µM | 48 h | Promotes cell apoptosis | [7] |

Mechanism of Action: MAPK Pathway Inhibition

In SKOV3 ovarian cancer cells, Aloesin exerts its anticancer effect by inhibiting the phosphorylation of the MAPK signaling pathway.[7][8] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and invasion. By suppressing MAPK signaling, Aloesin can halt the cell cycle and induce apoptosis (programmed cell death).

Caption: Inhibition of the MAPK pathway in cancer cells by Aloesin.

Experimental Protocols

Ovarian Cancer Cell Growth and Apoptosis Assays [7]

-

Cell Culture : SKOV3 human ovarian cancer cells are cultured in appropriate media.

-

Treatment : Cells are exposed to various concentrations of Aloesin (e.g., 0-40 µM) for different durations (24, 48, 72 hours).

-

Assays :

-

Proliferation Assay : Assays like MTT or WST-1 are used to measure cell viability and proliferation.

-

Cell Cycle Analysis : Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Apoptosis Assay : Flow cytometry with Annexin V/PI staining is used to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting : Used to measure the phosphorylation status of key proteins in the MAPK pathway.

-

Antiviral and Antimicrobial Potential

More recent early-stage research, including computational and in vitro screening, has expanded the potential therapeutic applications of aloeresins to infectious diseases.

Quantitative Data Summary

The following table summarizes inhibitory concentrations and computational binding affinities against viral and bacterial targets.

| Compound | Target | Assay Type | Metric | Result | Reference |

| Aloesin | SARS-CoV-2 Mpro | In vitro FRET Assay | IC₅₀ | 38.9 µM ± 8.6 | [9] |

| Aloeresin D | SARS-CoV-2 Mpro | In vitro FRET Assay | IC₅₀ | 125.3 µM ± 24.5 | [9] |

| Aloeresin A | Bacterial Virulence Factors (ExoU, ExoS, ExoT, ExoY, PLY) & Host TF (SPI1) | In silico Molecular Docking | Binding Energy | -7.59 to -6.20 kcal/mol | [10] |

Experimental and Computational Protocols

Caption: Workflow for in silico identification of Aloeresin A for keratitis.

SARS-CoV-2 Main Protease (Mpro) FRET Assay [9]

-

Principle : A fluorescence resonance energy transfer (FRET) assay is used to measure the activity of the Mpro enzyme. A peptide substrate is flanked by a fluorophore and a quencher. When the peptide is intact, the quencher suppresses the fluorescence.

-

Procedure : The Mpro enzyme is incubated with the FRET substrate in the presence of varying concentrations of an inhibitor (e.g., Aloesin).

-

Measurement : If the inhibitor is effective, it will block Mpro from cleaving the substrate, and the fluorescence will remain low. The fluorescence is measured over time.

-

Analysis : The rate of substrate cleavage is calculated, and dose-response curves are generated to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

In Silico Screening for Keratitis [10]

-

Target Identification : Virulent bacterial targets from P. aeruginosa and S. pneumoniae and key host inflammatory transcription factors were identified through literature review and differential gene expression analysis.

-

Ligand Preparation : A library of phytochemicals from Aloe vera, including Aloeresin A, was prepared for docking.

-

Molecular Docking : The phytochemicals were docked into the active sites of the identified protein targets to predict their binding affinity (measured in kcal/mol) and interaction modes.

-

Post-Docking Analysis : Top candidates, like Aloeresin A, were subjected to further computational analysis, such as Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations and molecular dynamics (MD) simulations, to assess the stability of the protein-ligand complex.

Conclusion

The early research on aloeresin compounds, particularly Aloesin and its related structures, reveals a promising foundation for therapeutic development across multiple domains. The consistent findings in anti-inflammatory and wound healing models, supported by mechanistic insights into key signaling pathways like MAPK and NF-κB, are particularly strong. Furthermore, emerging data on their anticancer and antimicrobial activities suggest a broad spectrum of bioactivity. While a human clinical trial using an Aloesin-containing formulation for diabetes markers is encouraging, more rigorous clinical validation is needed for all potential applications.[3] Future research should focus on structure-activity relationships within the aloeresin class, pharmacokinetic and safety profiles of purified compounds, and validation of in silico and in vitro findings in more complex preclinical models.

References

- 1. Aloeresin I, an anti-inflammatory 5-methylchromone from cape aloe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aloesin as a medical food ingredient for systemic oxidative stress of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are the research findings on Aloesin's anti - inflammatory effects? - Blog [timyeehealth.com]

- 5. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Aloe-derived natural products as prospective lead scaffolds for SARS-CoV-2 main protease (Mpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocols for the Quantification of Aloeresin J

This document provides detailed methodologies for the quantification of Aloeresin J in various samples, including plant extracts and consumer products, using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific methods for this compound are not widely published, the following protocols are adapted from established and validated methods for closely related aloeresin compounds, such as aloeresin A and aloesin (aloeresin B).

Introduction

This compound is a C-glycosylated chromone found in Aloe species. Like other aloeresins, it is of interest to researchers and drug development professionals for its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. The methods outlined below provide robust approaches for the determination of this compound concentrations.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is suitable for the routine quantification of this compound in moderately complex matrices where sufficient selectivity and sensitivity can be achieved with UV detection.

Experimental Protocol: HPLC-DAD

1. Sample Preparation (General Procedure for Aloe Vera Extracts):

-

Extraction: Accurately weigh a portion of the homogenized sample (e.g., 1.0 g of Aloe vera leaf peel powder) and place it in a suitable vessel. Add 20 mL of 60% ethanol.[1]

-

Sonication/Maceration: Sonicate the mixture for 30 minutes or allow it to macerate for 24 hours to ensure efficient extraction.[1]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue from the supernatant.[1]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase.

2. Chromatographic Conditions: A reversed-phase HPLC method is typically employed for the analysis of aloesins and related compounds.[2]

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A common gradient starts with a low percentage of B, increasing linearly. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 35°C |

| Detection | Diode-Array Detector (DAD) at a wavelength of 254 nm or 295 nm. |

3. Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary for Related Compounds (HPLC)

The following table summarizes typical performance characteristics of HPLC methods for related aloeresin compounds, which can be expected to be similar for an optimized this compound method.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [3] |

| LOD (Limit of Detection) | 0.030 µg/mL | [4] |

| LOQ (Limit of Quantification) | 0.1 µg/mL | [4] |

| Precision (RSD%) | < 5% | [3] |

| Recovery (%) | 95-105% | [2] |

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices or for trace-level quantification, an LC-MS or LC-MS/MS method is recommended.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Sample preparation follows the same procedure as for the HPLC-DAD method. However, due to the higher sensitivity of LC-MS, further dilution of the final extract may be necessary.

2. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A faster gradient can often be used compared to HPLC-DAD. |

| Flow Rate | 0.3-0.5 mL/min |

| Injection Volume | 1-5 µL |

| Column Temperature | 40°C |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. |

| MS Detection | Multiple Reaction Monitoring (MRM) for quantitative analysis. |

3. MRM Transitions for this compound (Hypothetical): Specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion would be the deprotonated molecule [M-H]⁻, and fragment ions would be selected for quantification (quantifier) and confirmation (qualifier).

4. Data Analysis:

-

A calibration curve is constructed using the peak areas of the quantifier ion transition for the this compound standards.

-

The concentration of this compound in the sample is determined from this calibration curve.

-

The qualifier ion transition is used to confirm the identity of the analyte.

Quantitative Data Summary for Related Compounds (LC-MS)

The following table summarizes typical performance characteristics of LC-MS methods for related compounds.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [4] |

| LOD (Limit of Detection) | 0.01-0.03 ng on-column | [5] |

| LOQ (Limit of Quantification) | 0.03-0.1 ng on-column | [5] |

| Precision (RSD%) | < 10% | |

| Recovery (%) | 90-110% | [4] |

Visualizations

Caption: HPLC-DAD workflow for this compound quantification.

Caption: LC-MS/MS workflow for this compound quantification.

References